![molecular formula C21H17BrN6O2 B2610792 9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-99-4](/img/structure/B2610792.png)
9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .
Synthesis Analysis
The synthesis of similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In some cases, after cyclization, the protecting group was removed by hydrogenation on Pd/C .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications
Anticancer Activity
Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and U-87MG (glioblastoma). Certain derivatives exhibited potent activity, with IC50 values comparable to standard drugs like doxorubicin, indicating their potential as anticancer agents. Additionally, molecular docking studies complemented these findings, suggesting a promising avenue for the development of new anticancer therapeutics (E. Ramya Sucharitha et al., 2021).
Anti-HIV and Antimicrobial Activities
Further studies explored the synthesis of new triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds displayed moderate anti-HIV-1 activity and showed considerable antimicrobial properties against pathogens like P. aeruginosa and S. aureus, highlighting their potential as multifunctional agents in treating a variety of infectious diseases (F. Ashour et al., 2012).
Green Chemistry Approaches
In an environmentally friendly approach, novel synthesis methods for related compounds have been developed using one-pot condensation processes. These methods are based on green chemistry principles, avoiding the use of harmful solvents and catalysts, which not only simplifies the synthesis process but also reduces the environmental impact (B. Karami et al., 2015).
Antibacterial Evaluation
Compounds containing the triazolo[4,3-e]purine moiety have been synthesized and screened for antibacterial activity. The studies found that certain derivatives exhibit antibacterial effects, providing a basis for the development of new antibacterial agents. This highlights the compound's potential role in addressing the growing concern of antibiotic resistance (S. Govori, 2017).
Mechanism of Action
properties
IUPAC Name |
5-benzyl-8-(4-bromophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-6-4-3-5-7-13)20-24-23-17(28(18)20)14-8-10-15(22)11-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUWVHFRVDOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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